ethyl 6-amino-5-cyano-4-(3-iodophenyl)-2-methyl-4H-pyran-3-carboxylate
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Overview
Description
Ethyl 6-amino-5-cyano-4-(3-iodophenyl)-2-methyl-4H-pyran-3-carboxylate is a complex organic compound with a molecular formula of C16H15IN2O3. This compound is characterized by its pyran ring structure, which is substituted with various functional groups, including an amino group, a cyano group, and an iodophenyl group
Preparation Methods
The synthesis of ethyl 6-amino-5-cyano-4-(3-iodophenyl)-2-methyl-4H-pyran-3-carboxylate typically involves multiple steps, starting with the preparation of the pyran ring. One common synthetic route is the Suzuki-Miyaura cross-coupling reaction , which involves the reaction of a boronic acid derivative with an aryl halide in the presence of a palladium catalyst. The reaction conditions usually require a base, such as sodium carbonate, and a solvent like toluene or water.
Industrial production methods may involve scaling up these laboratory procedures, optimizing reaction conditions to increase yield and purity, and ensuring the process is cost-effective and environmentally friendly.
Chemical Reactions Analysis
This compound can undergo various types of chemical reactions, including:
Oxidation: : The cyano group can be oxidized to form a carboxylic acid.
Reduction: : The cyano group can be reduced to form an amine.
Substitution: : The iodine atom can be substituted with other groups, such as alkyl or aryl groups, through nucleophilic substitution reactions.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like Grignard reagents for substitution. The major products formed from these reactions include carboxylic acids, amines, and various substituted pyran derivatives.
Scientific Research Applications
Ethyl 6-amino-5-cyano-4-(3-iodophenyl)-2-methyl-4H-pyran-3-carboxylate has several scientific research applications:
Chemistry: : It can be used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: : The compound's iodophenyl group makes it a potential candidate for biological studies, including enzyme inhibition and receptor binding assays.
Medicine: : It may have potential therapeutic applications, such as in the treatment of certain diseases due to its bioactive properties.
Industry: : Its unique chemical structure makes it useful in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which ethyl 6-amino-5-cyano-4-(3-iodophenyl)-2-methyl-4H-pyran-3-carboxylate exerts its effects depends on its molecular targets and pathways involved. For example, if used as a drug, it may interact with specific enzymes or receptors in the body, leading to therapeutic effects. The exact mechanism would need to be determined through detailed biochemical and pharmacological studies.
Comparison with Similar Compounds
Ethyl 6-amino-5-cyano-4-(3-iodophenyl)-2-methyl-4H-pyran-3-carboxylate can be compared with other similar compounds, such as:
Ethyl 6-amino-5-cyano-4-(4-fluorophenyl)-2-methyl-4H-pyran-3-carboxylate: : Similar structure but with a fluorophenyl group instead of an iodophenyl group.
Ethyl 6-amino-5-cyano-4-(3-bromophenyl)-2-methyl-4H-pyran-3-carboxylate: : Similar structure but with a bromophenyl group instead of an iodophenyl group.
These compounds share the pyran ring and similar functional groups but differ in the halogen substituent, which can affect their chemical properties and biological activities.
Properties
IUPAC Name |
ethyl 6-amino-5-cyano-4-(3-iodophenyl)-2-methyl-4H-pyran-3-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15IN2O3/c1-3-21-16(20)13-9(2)22-15(19)12(8-18)14(13)10-5-4-6-11(17)7-10/h4-7,14H,3,19H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDNPASVKQISNOI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(OC(=C(C1C2=CC(=CC=C2)I)C#N)N)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15IN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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